Pederin

Catalog No.
S630396
CAS No.
27973-72-4
M.F
C25H45NO9
M. Wt
503.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pederin

CAS Number

27973-72-4

Product Name

Pederin

IUPAC Name

(2S)-N-[(S)-[(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide

Molecular Formula

C25H45NO9

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1

InChI Key

ZNEZZONMADKYTB-VRCUBXEUSA-N

SMILES

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C

Synonyms

N-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-acetamide, paederine, pederin, pederine

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](COC)OC)(C)C)O)OC)O)OC)C

Description

The exact mass of the compound Pederin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pederin is a vesicant toxic amide primarily derived from the haemolymph of beetles in the genus Paederus, particularly the Nairobi fly (Paederus fuscipes). This compound is characterized by its complex structure, featuring two tetrahydropyran rings. Pederin was first isolated from field-collected specimens, constituting about 0.025% of the insect's weight. Its production is largely attributed to a symbiotic relationship with the bacterium Pseudomonas spp., which resides within the beetles. Notably, only adult female beetles synthesize pederin; males and larvae acquire it maternally or through ingestion .

Pederin is notorious for causing Paederus dermatitis, a skin condition that manifests as varying degrees of rash and blistering upon contact with the compound. The severity of symptoms correlates with exposure duration and concentration. Treatment typically involves washing the affected area and applying topical steroids to mitigate inflammation .

Involved in synthesizing pederin include:

  • Reduction: Starting with (+)-benzoylselenopederic acid, a reduction using zinc borohydride introduces stereoselectivity.
  • Michael Addition: Nitromethane is added in a Michael addition step.
  • Moffatt Oxidation: Several Moffatt oxidation steps are performed, followed by phenylselenation, hydrolysis, and further reduction to yield pederic acid.
  • Final Synthesis Steps: The final synthesis involves adding pederic acid to a protected compound in lithium hexamethyldisilazane and tetrahydrofuran, achieving high yields after deprotection .

Pederin's primary biological activity lies in its cytotoxic properties. It has been shown to inhibit cell growth effectively, making it a candidate for cancer treatment research. Its derivatives, such as psymberin, have demonstrated selective toxicity towards solid tumor cells while exhibiting lower toxicity towards normal cells .

In addition to its anti-cancer potential, pederin serves as a chemical defense mechanism for Paederus beetles against predators like spiders. This dual role of pederin highlights its ecological significance as both a deterrent and a therapeutic agent .

The total synthesis of pederin has been achieved through several efficient routes:

  • The longest linear synthetic route comprises ten steps, utilizing late-stage multicomponent reactions to construct critical linkages.
  • Analogous compounds have been synthesized to explore variations in biological activity based on structural modifications .

The synthetic pathways not only provide insights into pederin's structure but also facilitate the development of analogs with enhanced properties for biomedical applications.

Pederin has several applications, mainly in:

  • Cancer Treatment: Its ability to inhibit cell division makes it a promising candidate for developing anti-cancer drugs.
  • Chemical Defense: As a natural toxin, it protects beetles from predation.
  • Research Tool: Pederin and its derivatives are used in studies exploring cellular mechanisms related to growth inhibition and cancer biology .

Research on pederin has focused on its interactions at the molecular level:

  • Studies have demonstrated that pederin binds to ribosomes, inhibiting protein synthesis which is crucial for cell growth.
  • Investigations into its structure-function relationships have led to insights into how modifications can enhance or diminish its biological activity.
  • Interaction studies also explore the effects of pederin on various cell lines to identify potential therapeutic applications .

Pederin belongs to a broader family of compounds known for their bioactive properties. Here are some similar compounds:

CompoundSourceBiological ActivityUnique Features
PsymberinMarine spongeAnti-cancerHighly selective towards solid tumors
TetracyclineStreptomyces speciesAntibioticBroad-spectrum antibacterial activity
EchinomycinStreptomyces echinatusAnti-tumorIntercalates DNA, affecting replication
DactinomycinStreptomyces parvulusAnti-cancerBinds DNA and inhibits RNA synthesis

Pederin stands out due to its unique mechanism of action that specifically targets eukaryotic cells while being less effective against prokaryotic organisms. Its distinct structural features contribute to its potent biological effects compared to other compounds in this category .

XLogP3

1

UNII

B8F7J348GJ

Other CAS

27973-72-4

Wikipedia

Pederin

Dates

Modify: 2024-02-18
Fisch et al. Polyketide assembly lines of uncultivated sponge symbionts from structure-based gene targeting Nature Chemical Biology, doi: 10.1038/nchembio.176, published online 17 May 2009 http://www.nature.com/naturechemicalbiology
Piel. J; Hofer, I; Hui, D; Evidence for a Symbiosis Island Involved in Horizontal Acquisition of Pederin Biosynthetic Capabilities by the Bacterial Symbiont of Paederus fuscipes Beetles, Journal of Bacteriology, 1865, 1280-1286. DOI:10.1128/JB.186.5.1280-1286.2004 PMID:14973122

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